Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
Overview
Description
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate is an organic compound with the molecular formula C₁₃H₁₄O₄. It is also known by its IUPAC name, ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate. This compound is characterized by the presence of a tolyl group (a benzene ring with a methyl group) attached to a butanoate ester, which contains two keto groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate can be synthesized through various organic reactions. One common method involves the reaction of ethyl acetoacetate with p-tolualdehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization and esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives of the aromatic ring.
Scientific Research Applications
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 2,4-dioxo-4-(p-tolyl)butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of keto groups and the aromatic ring allows it to participate in various biochemical interactions, influencing cellular processes and molecular targets.
Comparison with Similar Compounds
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate can be compared with similar compounds such as:
Ethyl acetoacetate: Lacks the aromatic ring and has different reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
4-(4-Methylphenyl)-2,4-dioxobutanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(16)12(15)8-11(14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMYOPVSVNPECO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344201 | |
Record name | Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5814-37-9 | |
Record name | Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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